molecular formula C11H8F6N2O2S B13809533 2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid

2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid

Katalognummer: B13809533
Molekulargewicht: 346.25 g/mol
InChI-Schlüssel: ACBCPWPBLPGHIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid is a compound with significant interest in various fields of scientific research It is known for its unique structural features, which include the presence of trifluoromethyl groups and a thioureido moiety

Vorbereitungsmethoden

The synthesis of 2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .

Analyse Chemischer Reaktionen

2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioureido group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioureido group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.

Wissenschaftliche Forschungsanwendungen

2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid involves its ability to interact with specific molecular targets. The compound can form hydrogen bonds with substrates, stabilizing transition states and facilitating chemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H8F6N2O2S

Molekulargewicht

346.25 g/mol

IUPAC-Name

2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]acetic acid

InChI

InChI=1S/C11H8F6N2O2S/c12-10(13,14)5-1-6(11(15,16)17)3-7(2-5)19-9(22)18-4-8(20)21/h1-3H,4H2,(H,20,21)(H2,18,19,22)

InChI-Schlüssel

ACBCPWPBLPGHIS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=S)NCC(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.